molecular formula C12H15N5O2S B492745 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 423128-31-8

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B492745
CAS No.: 423128-31-8
M. Wt: 293.35g/mol
InChI Key: QGUTUQHGMQBEMP-UHFFFAOYSA-N
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Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, an ethoxyphenyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with thiol compounds.

    Acetamide Formation: The final step involves the acylation of the triazole-sulfanyl intermediate with 4-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Its ability to inhibit specific enzymes and pathways makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
  • 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
  • 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group on the phenyl ring. This modification can influence the compound’s solubility, reactivity, and biological activity. The ethoxy group can also enhance the compound’s ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-2-19-9-5-3-8(4-6-9)14-10(18)7-20-12-15-11(13)16-17-12/h3-6H,2,7H2,1H3,(H,14,18)(H3,13,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUTUQHGMQBEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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